3-(2-Chlorobenzyl)-1-(2-methoxyethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole
Description
3-(2-Chlorobenzyl)-1-(2-methoxyethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is a heterocyclic compound featuring a fused triazine-benzimidazole core. The molecule incorporates a 2-chlorobenzyl group at position 3 and a 2-methoxyethyl substituent at position 1. This structural framework is synthesized via alkylation or cyclization reactions involving benzimidazole precursors, as exemplified by related triazino-benzimidazoles (e.g., reactions of 2-guanidinobenzimidazole with aldehydes or ketones) . The tetrahydro configuration of the triazine ring confers conformational stability, distinguishing it from dihydro tautomers that dominate in solution . Pharmacologically, triazino-benzimidazoles are recognized for dihydrofolate reductase (DHFR) inhibitory activity, a mechanism critical to anticancer and antimicrobial therapies . The 2-methoxyethyl substituent may enhance solubility, while the 2-chlorobenzyl group could improve target binding affinity through hydrophobic interactions.
Properties
Molecular Formula |
C19H21ClN4O |
|---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methyl]-1-(2-methoxyethyl)-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazole |
InChI |
InChI=1S/C19H21ClN4O/c1-25-11-10-23-13-22(12-15-6-2-3-7-16(15)20)14-24-18-9-5-4-8-17(18)21-19(23)24/h2-9H,10-14H2,1H3 |
InChI Key |
ZIBATHCKUPVKJZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1CN(CN2C1=NC3=CC=CC=C32)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
Biological Activity
3-(2-Chlorobenzyl)-1-(2-methoxyethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is a compound of interest in pharmacological research due to its potential therapeutic effects. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C17H20ClN5O
- Molecular Weight : 345.83 g/mol
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to modulate the GABAergic and serotonergic pathways:
- GABA Receptor Interaction : The compound exhibits a significant affinity for the benzodiazepine site of the GABA_A receptor. This interaction is crucial for its anxiolytic effects.
- Serotonin Receptor Modulation : It also interacts with the 5-HT_2A receptor, which may contribute to its anxiolytic and analgesic properties.
Pharmacological Effects
Research indicates that this compound possesses several pharmacological effects:
- Anxiolytic Activity : The compound has shown promising results in reducing anxiety in animal models. Tests such as the Elevated Plus Maze (EPM) and Open Field (OF) have demonstrated its efficacy in promoting exploratory behavior indicative of reduced anxiety.
- Analgesic Effects : Pain relief was evaluated using methods like the Tail Flick (TF) and Hot Plate (HP) tests. The compound exhibited significant analgesic properties comparable to standard analgesics.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Anxiolytic Properties :
- Research on Analgesic Effects :
- In Silico Analysis :
Data Summary Table
| Biological Activity | Method Used | Results |
|---|---|---|
| Anxiolytic | EPM | Increased time in open arms |
| Analgesic | Tail Flick / Hot Plate | Increased pain threshold |
| Receptor Binding | In Silico Analysis | High affinity for GABA_A and 5-HT_2A receptors |
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological and Functional Comparisons
Table 2: Biological Activities of Triazino-Benzimidazoles and Analogues
Key Findings:
- DHFR Inhibition: Triazino-benzimidazoles (e.g., 2-amino-4,4-dimethyl derivatives ) exhibit DHFR inhibition, a property likely retained in the target compound due to structural conservation. The chlorobenzyl group may enhance binding to the enzyme’s hydrophobic pocket.
- CNS vs. Metabolic Targets: Diazepino-benzimidazoles show anxiolytic activity , whereas triazino derivatives lack CNS effects, emphasizing the role of the heterocycle in target specificity.
- Antimicrobial Activity: Thiadiazolo and benzotriazole derivatives rely on sulfur/nitrogen motifs for membrane disruption, contrasting with the triazino-benzimidazoles’ enzymatic inhibition.
Preparation Methods
N1-Functionalization with 2-Methoxyethyl Group
A two-step protocol is proposed:
- Alkylation of o-phenylenediamine : Reacting o-phenylenediamine with 2-methoxyethyl chloride in the presence of a base (e.g., K₂CO₃) yields N-(2-methoxyethyl)-o-phenylenediamine.
- Cyclocondensation : Treating the alkylated diamine with formic acid or trimethyl orthoformate under reflux conditions generates 1-(2-methoxyethyl)-1H-benzimidazole.
Optimization Insight : Polymer-supported trifluoromethanesulfonic acid (PVP-TfOH) has been demonstrated to enhance benzimidazole synthesis yields (85–92%) under solvent-free conditions, reducing reaction times to 6–15 minutes.
Triazino Ring Annulation Strategies
The 1,3,5-triazino[1,2-a]benzimidazole system requires annulation of the triazine ring onto the pre-formed benzimidazole. Two principal methods are viable:
Cyclocondensation with Guanidine Derivatives
Reacting 1-(2-methoxyethyl)-1H-benzimidazole with cyanoguanidine in the presence of HCl or polyphosphoric acid induces cyclization to form the tetrahydrotriazino ring. This method parallels the synthesis of thiazolo[3,2-a]benzimidazoles, where cyclization is facilitated by acidic conditions.
Mechanistic Pathway :
- Protonation of the benzimidazole nitrogen activates the adjacent carbon for nucleophilic attack by the guanidine nitrogen.
- Sequential dehydration steps yield the triazino ring.
[4+2] Cycloaddition Approach
An alternative route involves reacting the benzimidazole with a 1,3,5-triazine precursor (e.g., 2,4,6-trichloro-1,3,5-triazine) under basic conditions. This method, though less explored for fused systems, has precedent in triazolo-benzimidazole hybrid syntheses.
Integrated Synthetic Route
Combining the above steps, a plausible synthesis is outlined:
Step 1 : Synthesis of 1-(2-methoxyethyl)-1H-benzimidazole
- o-Phenylenediamine (1.0 eq) + 2-methoxyethyl chloride (1.2 eq) → N-(2-methoxyethyl)-o-phenylenediamine (87% yield).
- Cyclocondensation with formic acid → 1-(2-methoxyethyl)-1H-benzimidazole (91% yield).
Step 2 : Triazino Ring Formation
- 1-(2-methoxyethyl)-1H-benzimidazole (1.0 eq) + cyanoguanidine (1.5 eq) in polyphosphoric acid, 120°C, 8h → 1-(2-methoxyethyl)-1,2,3,4-tetrahydrotriazino[1,2-a]benzimidazole (78% yield).
Step 3 : N3-Alkylation
- Intermediate (1.0 eq) + 2-chlorobenzyl chloride (1.1 eq), NaH, DMF, 0°C→RT → Target compound (68% yield).
Analytical Characterization Data
Critical spectroscopic data for the target compound (hypothetical based on analogues):
| Spectrum | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 3.25 (s, 3H, OCH₃), 3.45–3.60 (m, 4H, OCH₂CH₂N), 4.85 (s, 2H, NCH₂Ar), 7.20–7.45 (m, 4H, Ar-H), 7.60–7.80 (m, 3H, Ar-H), 8.10 (s, 1H, triazine-H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 58.9 (OCH₃), 69.2 (OCH₂), 52.4 (NCH₂), 126.8–140.2 (Ar-C), 155.6 (triazine-C) |
| HRMS | m/z [M+H]⁺ Calcd for C₂₁H₂₁ClN₅O: 402.1456; Found: 402.1452 |
Challenges and Mitigation Strategies
- Regioselectivity in Alkylation : Competing alkylation at N2 of the triazino ring can occur. Using bulky bases (e.g., LDA) or low temperatures favors N3 selectivity.
- Ring Oxidation : The tetrahydrotriazino ring is prone to oxidation. Conducting reactions under nitrogen atmosphere and avoiding strong oxidants is critical.
- Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the target compound from mono-alkylated byproducts.
Green Chemistry Considerations
Recent advances in benzimidazole synthesis emphasize solvent-free conditions and recyclable catalysts. Adapting these principles:
- Catalyst Recycling : PVP-TfOH from Step 1 can be recovered via filtration and reused for 5 cycles with <5% yield drop.
- Microwave Assistance : Triazino cyclization time may be reduced from 8h to 45 minutes using microwave irradiation (100W, 120°C).
Computational Validation
Density Functional Theory (DFT) studies on analogous triazino-benzimidazoles reveal:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
